

# Comparative Analysis of Pradigastat Sodium and T-863: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Pradigastat Sodium |           |
| Cat. No.:            | B610186            | Get Quote |

This guide provides a detailed comparative analysis of two selective diacylglycerol acyltransferase 1 (DGAT1) inhibitors: **Pradigastat Sodium** and T-863. Developed for researchers, scientists, and drug development professionals, this document outlines their mechanisms of action, pharmacological effects, and available quantitative data from preclinical and clinical studies.

#### **Mechanism of Action**

Both **Pradigastat Sodium** and T-863 exert their therapeutic effects by inhibiting diacylglycerol acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis. DGAT1 catalyzes the final step in the conversion of diacylglycerol and fatty acyl-CoA to triglycerides. By blocking this enzyme, both compounds effectively reduce the synthesis and subsequent absorption of triglycerides in the small intestine.

### **Pharmacological Profile and Efficacy**

**Pradigastat Sodium** has been evaluated in clinical trials for the treatment of familial chylomicronemia syndrome (FCS), a rare genetic disorder characterized by severe hypertriglyceridemia. T-863, on the other hand, has been investigated in preclinical models of obesity and metabolic disease.

### **Data Presentation**



The following tables summarize the available quantitative data for **Pradigastat Sodium** and T-863.

Table 1: In Vitro Inhibitory Activity

| Compound           | Target      | IC50                       |
|--------------------|-------------|----------------------------|
| Pradigastat Sodium | Human DGAT1 | 0.157 μM[ <mark>1</mark> ] |
| T-863              | Human DGAT1 | 15 nM[2]                   |

Table 2: Clinical Efficacy of **Pradigastat Sodium** in Familial Chylomicronemia Syndrome (NCT01146522)[3]

| Dose  | Change in Fasting<br>Triglycerides (after<br>21 days) | Change in<br>Postprandial<br>Triglycerides<br>(AUC0-9h) | Change in Fasting<br>ApoB48                |
|-------|-------------------------------------------------------|---------------------------------------------------------|--------------------------------------------|
| 20 mg | -41%                                                  | -37%                                                    | Significant decrease (p=0.051 vs 10 mg)    |
| 40 mg | -70%                                                  | -30%                                                    | Significant decrease<br>(p=0.002 vs 10 mg) |

Table 3: Preclinical Efficacy of T-863 in Diet-Induced Obese (DIO) Mice[4]

| Parameter           | Effect                        |
|---------------------|-------------------------------|
| Body Weight         | Weight loss                   |
| Serum Triglycerides | Reduction                     |
| Liver Triglycerides | Reduction                     |
| Insulin Sensitivity | Improved                      |
| Glucose Uptake      | Enhanced in 3T3-L1 adipocytes |



Table 4: Effects of **Pradigastat Sodium** on Glucose Homeostasis in Overweight/Obese Subjects[5]

| Parameter            | Effect     |
|----------------------|------------|
| Postprandial Glucose | Suppressed |
| Postprandial Insulin | Suppressed |
| Plasma GLP-1         | Increased  |

### **Experimental Protocols**

## Pradigastat Sodium: Clinical Trial in Familial Chylomicronemia Syndrome (NCT01146522)[3]

This was an open-label, sequential-treatment study involving six FCS patients. The study consisted of three consecutive 21-day treatment periods with Pradigastat at doses of 20 mg, 40 mg, and 10 mg, separated by washout periods of at least four weeks. Patients were maintained on a very low-fat diet. Fasting and postprandial triglycerides, as well as ApoB48 levels, were assessed. A low-fat meal tolerance test was conducted to evaluate postprandial lipid levels.

# T-863: Preclinical Study in Diet-Induced Obese (DIO) Mice[4]

The in vivo efficacy of T-863 was evaluated in a diet-induced obesity mouse model. Male C57BL/6J mice were fed a high-fat diet to induce obesity. Following the development of obesity, mice were orally administered T-863 (30 mg/kg) for two weeks. Body weight, food intake, and serum and liver triglyceride levels were measured. Insulin sensitivity was also assessed. For in vitro studies, differentiated 3T3-L1 adipocytes were used to evaluate the effect of T-863 on insulin-stimulated glucose uptake.

### **Mandatory Visualization**





Click to download full resolution via product page

Caption: DGAT1 Signaling Pathway in Triglyceride Synthesis.





Click to download full resolution via product page

Caption: Experimental Workflow for T-863 in DIO Mice.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Diet Induced Obese Mice Are Leptin Insufficient After Weight Reduction PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diet-induced obesity murine model [protocols.io]
- 3. A colorimetric bioassay for quantitation of both basal and insulin-induced glucose consumption in 3T3-L1 adipose cells PMC [pmc.ncbi.nlm.nih.gov]
- 4. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical and Clinical Data on Extraglycemic Effects of GLP-1 Receptor Agonists PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of Pradigastat Sodium and T-863: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610186#comparative-analysis-of-pradigastat-sodium-and-t-863]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com